

# Application Notes: P-gp Inhibitor Screening Using the Rhodamine 123 Efflux Assay

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## Compound of Interest

Compound Name: *P-gp inhibitor 22*

Cat. No.: *B12365922*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction and Principle

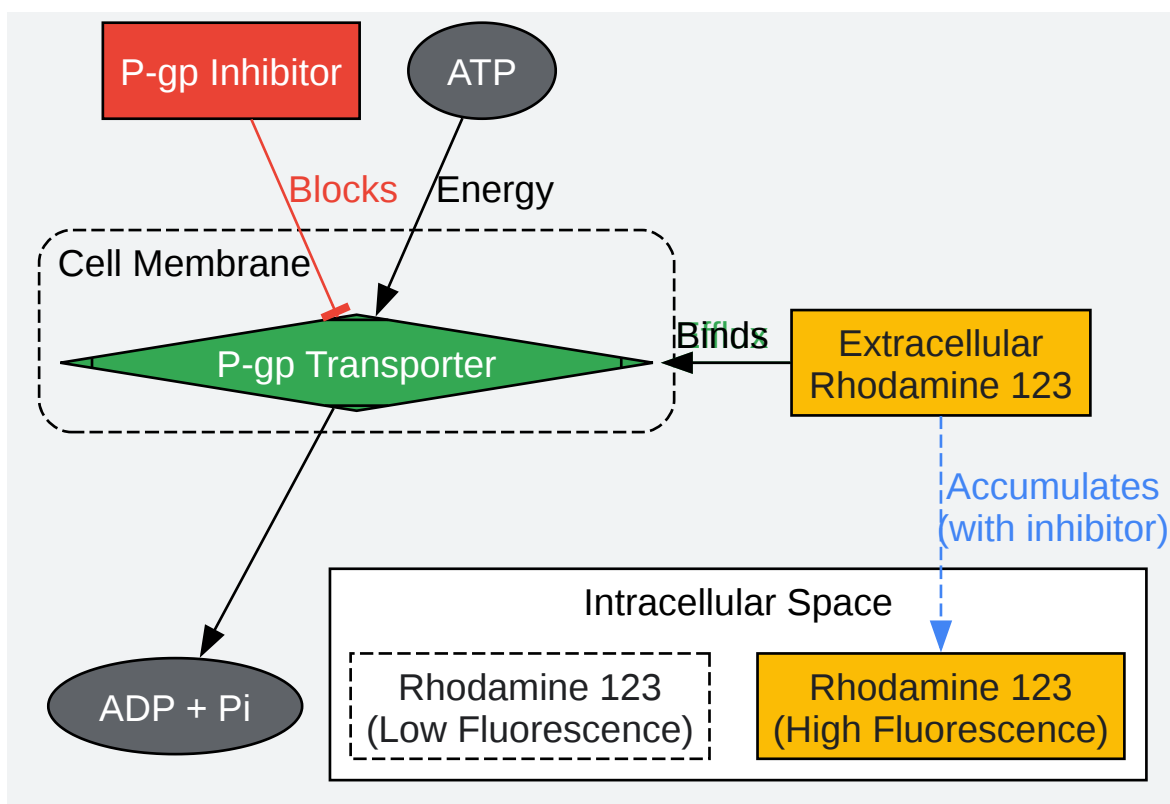
P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1), is a transmembrane efflux pump that actively transports a wide variety of substrates out of cells.<sup>[1]</sup> This process is a key mechanism in multidrug resistance (MDR) in cancer cells, where P-gp overexpression leads to the reduced intracellular accumulation and efficacy of chemotherapeutic agents.<sup>[2][3]</sup> The Rhodamine 123 (Rh123) efflux assay is a common and reliable method to assess the functional activity of P-gp and to screen for potential inhibitors.<sup>[4]</sup>

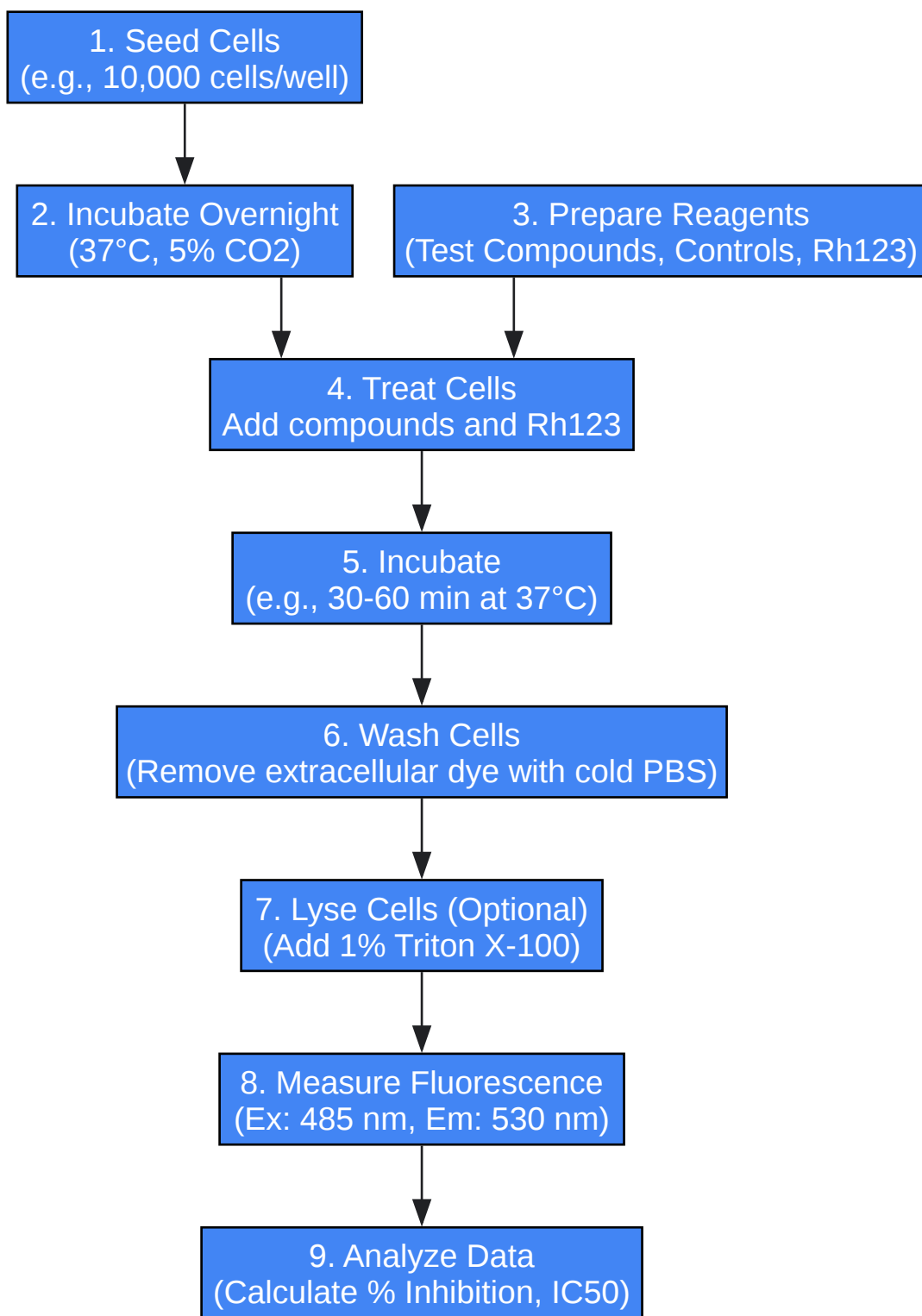
Rhodamine 123 is a fluorescent dye and a known substrate of P-gp.<sup>[2]</sup> In cells overexpressing P-gp, Rh123 is rapidly pumped out, resulting in low intracellular fluorescence.<sup>[5][6]</sup> When a P-gp inhibitor is present, the efflux activity is blocked, leading to the accumulation of Rh123 inside the cells and a corresponding increase in fluorescence intensity.<sup>[7][8]</sup> The magnitude of this fluorescence increase is proportional to the inhibitory activity of the test compound.<sup>[1]</sup> This assay can be performed in a multi-well plate format for high-throughput screening using a fluorescence plate reader or on a single-cell basis using flow cytometry.<sup>[9][10]</sup>

## Mechanism of P-gp Mediated Efflux and Inhibition

The diagram below illustrates the principle of the Rhodamine 123 efflux assay. In the absence of an inhibitor, P-gp utilizes ATP hydrolysis to actively transport Rh123 out of the cell. In the

presence of a P-gp inhibitor, this efflux is blocked, leading to intracellular accumulation of the fluorescent substrate.





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